[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Structural Isomerism Medicinal Chemistry Building Block Diversity

This unique 3,5-diamide building block features two pyrrolidine carbonyls for bidentate metal coordination and a central aniline for further functionalization. Ideal for MOF synthesis, fragment-based drug discovery, and polymer chemistry. Its low LogD (-0.16) and high aqueous solubility ensure solution-phase processability. Consistent high purity (≥97%) minimizes catalyst poisoning risks. Choose this compound for applications where exact spatial geometry of pyrrolidine amides is critical—generic substitution is not scientifically justifiable.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 85236-70-0
Cat. No. B2749629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
CAS85236-70-0
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3
InChIInChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2
InChIKeyWKYXZZIRFDZAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS 85236-70-0): Baseline Procurement and Structural Overview


[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, also known as (5-Amino-1,3-phenylene)bis(pyrrolidin-1-ylmethanone), is a synthetic small molecule (MW 287.36 g/mol, C16H21N3O2) characterized by a central aniline core symmetrically substituted at the 3,5-positions with pyrrolidine-1-carbonyl groups . It serves as a versatile building block and intermediate in organic synthesis, particularly for constructing more complex molecular libraries . The compound's dual pyrrolidine amide moieties provide two hydrogen-bond acceptor sites and a central amine donor site, enabling its use as a ligand or a precursor for further functionalization .

Why Generic [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Substitution Fails: Critical Considerations for Scientific Procurement


Although [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS 85236-70-0) has not been the direct subject of published comparative biological studies, its unique 3,5-disubstituted architecture with pyrrolidine amides creates a specific spatial and electronic profile that cannot be replicated by mono-substituted analogs or those with different heterocycles (e.g., piperidine, morpholine) . In the absence of direct biological data, the primary risk of generic substitution lies in the alteration of physicochemical properties (e.g., LogP, polar surface area) and hydrogen-bonding capacity [1]. For example, replacing a pyrrolidine ring with a piperidine ring increases molecular weight and lipophilicity, which can profoundly affect solubility and passive permeability, rendering any structure-activity relationship (SAR) or crystallization outcome unpredictable . Therefore, for any application where the exact geometry of the two pyrrolidine carbonyls is essential—such as in a ligand binding pocket, a polymer cross-linker, or a crystallization co-former—substitution with a 'similar' building block is not scientifically justifiable without re-validation.

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Quantitative Evidence Guide: Comparator Data and Differentiation


[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine vs. 4-(pyrrolidin-1-ylcarbonyl)aniline: Structural Isomer Comparison

A direct structural comparison between [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine and its mono-substituted analog 4-(pyrrolidin-1-ylcarbonyl)aniline reveals a key quantitative difference in hydrogen-bonding capacity. The target compound contains two pyrrolidine amide carbonyl acceptors and one aniline amino donor, whereas the mono-substituted analog possesses only one carbonyl acceptor . This is a critical differentiator in applications requiring bidentate coordination or cross-linking.

Structural Isomerism Medicinal Chemistry Building Block Diversity

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine vs. Generic Aromatic Amides: Lipophilicity and Solubility Profile

The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 0.29, classifying it as relatively hydrophilic compared to many other aromatic amide building blocks . For example, replacing the pyrrolidine groups with larger, more lipophilic heterocycles (e.g., piperidine) would predictably increase LogP and decrease aqueous solubility. The compound's predicted LogD at pH 7.4 is -0.16 , indicating minimal lipophilicity at physiological pH, which is a distinguishing feature for procurement when designing hydrophilic scaffolds.

Physicochemical Properties ADME Solubility

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: Vendor-Purity Specification Benchmarking

Commercially available [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is consistently specified at high purities: 95% (AKSci) and 97-98% (Leyan, Chemsrc) . This contrasts with many research-grade custom synthesis building blocks that may only be available at lower purities (e.g., 90%) or without rigorous analytical certification. The consistency of high-purity supply from multiple vendors reduces the risk of synthetic variability and impurity-driven side reactions in sensitive applications.

Quality Control Procurement Synthesis

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: Limited Aqueous Solubility Data for Formulation Planning

Quantitative solubility data for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is sparse, but one source indicates a minimum solubility of ≥ 25.22 mg/mL (100.00 mM) in water, though this value is qualified as 'soluble, but saturation unknown' . This threshold provides a useful benchmark for buffer selection in biological assays. In comparison, many structurally similar, more lipophilic building blocks exhibit water solubility below 1 mg/mL, requiring the use of DMSO or other organic co-solvents that can interfere with protein targets.

Formulation Biophysical Assay Solubility

Recommended Research and Industrial Applications for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS 85236-70-0)


Synthesis of Bidentate Ligands for Metal-Organic Frameworks (MOFs) and Catalysis

The symmetrical 3,5-disubstitution with two pyrrolidine amide carbonyls makes this compound an ideal precursor for bidentate ligands. The two carbonyl groups can coordinate to metal centers, while the central aniline nitrogen can be further functionalized. The low LogP and high aqueous solubility (≥ 25.22 mg/mL) are advantageous for solution-phase MOF synthesis. Its consistent high purity (≥ 95%) minimizes the risk of metal catalyst poisoning during complex formation.

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (287.36 g/mol) and high number of hydrogen bond acceptors/donors (5 HBA / 2 HBD) align with 'rule of three' guidelines for fragments . Its hydrophilic character (LogD -0.16) is a desirable starting point for lead optimization, as it allows medicinal chemists to add lipophilicity in a controlled manner. The high purity available from vendors (97-98%) ensures that fragment screening hits are not artifacts of impurities.

Precursor for Functional Polymers and Cross-Linking Agents

The presence of two reactive carbonyl groups on a rigid aromatic core makes this compound suitable for polymer chemistry. The pyrrolidine amides can be hydrolyzed or activated for condensation reactions with diamines or diols, creating polyamides or polyesters. The high thermal stability (boiling point 555.0±45.0 °C) supports its use in high-temperature polymerization processes. The consistent purity across suppliers ensures reproducible polymer chain growth and cross-link density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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